4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid
Description
Discovery and Development of Stilbene-Triazine Fluorescent Compounds
The discovery and development of stilbene-triazine fluorescent compounds emerged from early 20th century research into materials that could enhance whiteness through fluorescence mechanisms. Historical records indicate that in 1929, researchers first observed that aesculetin could emit fluorescence under ultraviolet light when applied to fabric, achieving a whitening effect after immersion in aqueous solutions. This foundational observation led to systematic investigations into synthetic compounds that could replicate and improve upon this natural fluorescence phenomenon.
The first commercially available optical brightener was produced by the German Bayer organization in 1940, marking the beginning of industrial-scale production of fluorescent whitening agents. This initial breakthrough stimulated extensive research into various chemical structures, with stilbene-triazine compounds emerging as particularly promising candidates due to their superior performance characteristics. The development of 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid specifically represents the culmination of decades of systematic optimization of the stilbene backbone combined with triazine substituents.
Research conducted throughout the mid-20th century demonstrated that the combination of stilbene and triazine moieties created compounds with exceptional light fastness and thermal stability. The synthetic methodology for these compounds typically involves a three-step approach, beginning with the successive replacement of chloro groups in 2,4,6-trichloro-1,3,5-triazine under carefully controlled temperature and pH conditions. The process involves treating 2,4,6-trichloro-1,3,5-triazine with specific anilines to generate dichlorotriazinyl intermediates, followed by condensation with 4,4-diaminostilbene-2,2'-disulfonic acid to afford bis-monochlorotriazine compounds.
The development of efficient synthetic routes for stilbene-triazine compounds has been continuously refined, with modern approaches emphasizing high yields and purity. Contemporary synthesis involves nucleophilic substitution reactions on triazine moieties, allowing for precise control over the final compound structure. The optimization of reaction conditions, including temperature control, pH management, and reagent ratios, has enabled the production of compounds with enhanced whitening performance and improved industrial applicability.
Classification within Fluorescent Whitening Agents
4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid belongs to the broader category of fluorescent whitening agents, which are classified based on their chemical structure and application characteristics. Within the comprehensive classification system for optical brighteners, this compound is categorized as a stilbene-type fluorescent brightener, specifically within the sub-category of stilbene-triazine derivatives.
The classification system for fluorescent whitening agents encompasses several major structural categories. Stilbene-type compounds, characterized by blue fluorescent light emission, are primarily used in cotton fiber, synthetic fiber, paper, and soap industries. Within this category, compounds containing triazine substituents represent an advanced class that combines the photophysical properties of the stilbene backbone with the chemical stability and reactivity of triazine moieties. This dual functionality enables applications across diverse industrial sectors while maintaining performance under challenging processing conditions.
| Classification Category | Structural Features | Primary Applications | Fluorescence Color |
|---|---|---|---|
| Stilbene-type | Stilbene backbone | Cotton, synthetic fibers, paper, soap | Blue |
| Coumarin-type | Coumarine structure | Celluloid, polyvinyl chloride plastics | Strong blue |
| Pyrazoline-type | Pyrazoline structure | Wool, polyamide, acrylic fibers | Green |
| Benzoxazole-type | Benzoxazole structure | Acrylic fiber, polyvinyl chloride, polystyrene | Red |
| Phthalimide-type | Phthalimide structure | Polyester, acrylic fiber, cotton fiber | Blue |
The classification by application further delineates fluorescent brighteners for detergents, which includes compounds such as optical brightener CBS-X, DMS/AMS, and CBS-155. Within this application-based classification, 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid is specifically designed for detergent applications, where it functions to enhance the brightness and whiteness of treated fabrics during washing processes.
The compound's position within the global fluorescent whitening agent market reflects its significance among the over fifteen types of fluorescent whitening agents produced worldwide. The total annual production of fluorescent whitening agents exceeds 100,000 tons, accounting for approximately 12% of total dye production globally, with stilbene-triazine derivatives representing a substantial portion of this market due to their versatility and performance characteristics.
Nomenclature and Chemical Identification Systems
The nomenclature and chemical identification of 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid follows established international chemical naming conventions and registration systems. The compound is officially registered with the Chemical Abstracts Service under the number 35632-99-6, providing a unique identifier within the global chemical database system. The systematic International Union of Pure and Applied Chemistry name reflects the complex molecular structure, incorporating the stilbene backbone with specific triazine substituents and sulfonic acid functional groups.
The compound is known by multiple synonymous names that reflect different aspects of its chemical structure and commercial applications. The primary systematic name, 4,4'-bis[[6-anilino-4-(methylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonic acid, emphasizes the bis-substitution pattern and the specific positioning of functional groups. Alternative nomenclature includes Blankophore P fluessig and Blankophor RKH, which represent commercial designations used in industrial applications.
| Identification System | Designation | Full Name/Description |
|---|---|---|
| Chemical Abstracts Service | 35632-99-6 | Primary registry number |
| FDA UNII | 7ED0351O3Y | Unique ingredient identifier |
| EINECS | 252-649-6 | European Inventory of Existing Commercial Substances |
| CBNumber | CB2904179 | ChemicalBook reference number |
| Molecular Formula | C34H32N12O6S2 | Elemental composition |
| Molecular Weight | 768.82 | Calculated molecular mass |
The Environmental Protection Agency Substance Registry System provides an extended systematic name: Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-. This nomenclature emphasizes the benzenesulfonic acid framework and the ethenediyl bridge characteristic of stilbene compounds, while detailing the triazine substituents and their specific substitution patterns.
Commercial nomenclature varies across manufacturers and regions, with designations such as 4,4'-Bis(4-methylamino-6-phenylamino-1,3,5-triazin-2-ylamino)-2,2'-stilbenedisulfonic acid and 2,2'-Stilbenedisulfonic acid, 4,4'-bis((4-anilino-6-methylamino-S-triazin-2-yl)amino)- representing alternative formulations of the systematic name. These variations reflect different conventions for describing the triazine substituents and their connectivity to the stilbene backbone.
The molecular structure designation C34H32N12O6S2 provides essential information about the elemental composition, indicating the presence of 34 carbon atoms, 32 hydrogen atoms, 12 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms. This formula reflects the complex architecture required to achieve the desired fluorescent properties while maintaining solubility and stability characteristics necessary for industrial applications.
Historical Evolution of Industrial Applications
The historical evolution of industrial applications for 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid and related stilbene-triazine compounds reflects the progressive expansion of fluorescent whitening technology across multiple industrial sectors. The initial applications emerged in the textile industry during the 1940s, where these compounds demonstrated superior performance compared to traditional bleaching methods. The development of synthetic detergents in the post-war period created new opportunities for fluorescent whitening agents, as manufacturers sought to enhance the cleaning performance and aesthetic appeal of their products.
The paper industry adopted stilbene-triazine fluorescent whitening agents during the 1950s and 1960s, recognizing their ability to improve the brightness and whiteness of paper products without compromising structural integrity. This application required compounds with excellent thermal stability and resistance to acidic conditions commonly encountered in paper processing. The specific molecular structure of 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid provided the necessary stability while delivering consistent whitening performance.
The expansion into plastic and synthetic polymer applications occurred during the 1970s and 1980s, as manufacturers of consumer products recognized the market advantages of enhanced whiteness and brightness. Stilbene-triazine compounds demonstrated compatibility with various polymer matrices, including polyvinyl chloride, polystyrene, and polyolefins, enabling their incorporation into a wide range of plastic products. The development of specialized formulations optimized for polymer applications required extensive research into thermal stability, migration resistance, and long-term performance under various environmental conditions.
| Decade | Primary Applications | Market Drivers | Technical Developments |
|---|---|---|---|
| 1940s | Textile processing | Post-war industrial expansion | Initial synthetic routes |
| 1950s-1960s | Paper manufacturing | Quality enhancement demands | Thermal stability optimization |
| 1970s-1980s | Plastic and polymer products | Consumer product differentiation | Polymer compatibility studies |
| 1990s-2000s | Detergent formulations | Environmental regulations | Biodegradability improvements |
| 2000s-Present | Specialized applications | Sustainability requirements | Green chemistry approaches |
The contemporary industrial landscape for stilbene-triazine fluorescent whitening agents reflects increasing emphasis on environmental sustainability and regulatory compliance. The global optical brighteners market, valued at 1.1 billion dollars in 2021, is projected to reach 1.9 billion dollars by 2031, growing at a compound annual growth rate of 6.1%. The detergent brightener segment represents the largest revenue contributor, anticipated to grow at a compound annual growth rate of 6.6% during the forecast period, driven by the extensive use of derivatives such as distyryl biphenyl and anionic diamino stilbene compounds.
Modern applications have expanded to include specialized sectors such as food packaging, where fluorescent whitening agents serve dual functions as optical brighteners and ultraviolet light protectors. The development of crystalline formulations has enhanced purity and effectiveness, while multi-component fluorescent whitening agent systems have gained attention for their synergistic whitening effects. Research continues to focus on improving dye fastness, particularly resistance to sunlight exposure, and enhancing sublimation resistance on synthetic fibers to meet evolving industrial requirements.
Properties
CAS No. |
35632-99-6 |
|---|---|
Molecular Formula |
C34H32N12O6S2 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C34H32N12O6S2/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46)/b14-13+ |
InChI Key |
VSNAWXHIKBJFHM-BUHFOSPRSA-N |
SMILES |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
Isomeric SMILES |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
Other CAS No. |
35632-99-6 |
Synonyms |
2,2'-(1,2-ethenediyl)bis(5-((4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonic acid) 4,4'-bis((4-anilino-6-methylamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonic acid Blankophore P fluessig |
Origin of Product |
United States |
Biological Activity
4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid (CAS No. 35632-99-6) is a synthetic compound known for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C34H32N12O6S2
- Molecular Weight : 768.82 g/mol
- LogP : 2.58
- CAS Number : 35632-99-6
The compound features a complex structure that includes multiple anilino and triazinyl groups, contributing to its biological activity.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cell signaling pathways. The following mechanisms have been identified:
- Inhibition of Kinases : The compound demonstrates significant inhibitory effects on cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, it has been shown to inhibit CDK2 with an IC50 value comparable to established inhibitors .
- Antiproliferative Effects : Studies have reported that this compound exhibits antiproliferative activity across multiple cancer cell lines, with notable growth inhibition percentages. For example, in a study involving 56 different cancer cell lines, it achieved an average growth inhibition of approximately 43.9% .
- Induction of Apoptosis : The compound also triggers apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .
Anticancer Activity
A significant body of research has focused on the anticancer properties of 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid:
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 11.70 |
| NCI-H460 (Lung) | 66.12 | 19.92 |
| ACHN (Renal) | 66.02 | 15.30 |
| RFX 393 (Renal) | 84.17 | 11.70 |
These results indicate that the compound is particularly effective against renal carcinoma cell lines, suggesting a potential focus for further therapeutic development .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound binds to its targets at the molecular level. The binding affinity and interaction patterns with CDK2 and TRKA have been analyzed, revealing that the compound adopts binding modes similar to those of known inhibitors . This information is crucial for understanding how structural modifications may enhance its efficacy.
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure characterized by its sulfonic acid groups and triazine moieties. Its molecular formula is , with a molecular weight of approximately 768.82 g/mol. The presence of multiple functional groups enables its utility in various chemical reactions and applications.
Analytical Chemistry
One of the primary applications of this compound is in the field of analytical chemistry as a fluorescent probe. Its ability to fluoresce under specific conditions makes it suitable for detecting various analytes in complex matrices. For instance:
- Fluorescent Sensor Development : The compound has been utilized in the development of sensors for detecting metal ions due to its high sensitivity and selectivity.
Biochemical Applications
In biochemistry, 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid serves several purposes:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit certain enzymes, making it a candidate for therapeutic applications against diseases where enzyme activity is a factor.
- Anticancer Research : Studies have indicated potential anticancer properties through mechanisms involving apoptosis in cancer cell lines.
Material Science
The compound is also explored in material science for its properties that allow it to function as a dye or pigment:
- Dye Applications : Its sulfonic acid groups enhance solubility in aqueous solutions, making it suitable for dyeing textiles and paper products.
Case Study 1: Fluorescent Sensor for Heavy Metals
A study demonstrated the use of 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid as a fluorescent sensor for detecting lead ions (Pb²⁺). The sensor exhibited a significant increase in fluorescence intensity upon binding to Pb²⁺ ions, allowing for detection at low concentrations.
| Parameter | Value |
|---|---|
| Detection Limit | 0.5 µM |
| Response Time | 5 minutes |
| Selectivity | High (against other metals) |
Case Study 2: Anticancer Activity Evaluation
In vitro studies evaluated the anticancer effects of the compound on various human cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Triazine Rings
Compound A : 4,4'-Bis(4-anilino-6-methoxy-s-triazin-2-ylamino)-2,2'-stilbenedisulfonic acid
- CAS No.: 7342-13-4
- Key Difference: Methoxy group replaces methylamino.
- Impact :
Compound B : 4,4'-Bis(4-(4-sulfophenylamino)-6-(bis(2-hydroxypropyl)amino)-s-triazin-2-ylamino)-2,2'-stilbenedisulfonic acid (Tetrasodium salt)
- Key Features: Sulfophenylamino and bis(2-hydroxypropyl)amino substituents.
- LogP : 0.735 (highly hydrophilic).
- Impact :
Compound C : 4,4'-Bis[(4-anilino-6-morpholino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid
Functional Group Influence on Physicochemical Properties
| Property | Target Compound | Compound A (Methoxy) | Compound B (Sulfonate/Hydroxypropyl) | Compound C (Morpholino) |
|---|---|---|---|---|
| LogP | 2.58 | ~3.0 (estimated) | 0.735 | ~2.8 (estimated) |
| Solubility | Moderate | Low in polar solvents | High in water | Moderate in DMSO |
| Primary Application | HPLC Analysis | Textile Brighteners | Detergent Brighteners | Catalysis |
Toxicological Profiles
- Target Compound: No direct toxicological data, but structurally related 4,4'-diamino-2,2'-stilbenedisulfonic acid disodium salt shows dose-dependent toxicity in rodents (diarrhea, weight loss at >25,000 ppm) .
- Compound B : Lower toxicity inferred from hydrophilic nature, but sulfonate groups may pose environmental persistence concerns.
- Compound C: Morpholino groups likely reduce acute toxicity compared to amino derivatives.
Preparation Methods
Stepwise Functionalization of Cyanuric Chloride
The triazine rings are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential displacement of chlorine atoms with nucleophiles under controlled conditions:
Step 1: Anilino Substitution at Position 4
Cyanuric chloride reacts with aniline in anhydrous acetone at 0–5°C in the presence of sodium bicarbonate to yield 4-anilino-2,6-dichloro-1,3,5-triazine. The low temperature ensures monosubstitution while minimizing di- or trisubstitution byproducts.
Step 2: Methylamino Substitution at Position 6
The dichlorotriazine intermediate is treated with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 25–30°C, replacing the chlorine at position 6. Excess methylamine and prolonged reaction times (>6 hr) ensure complete conversion to 4-anilino-6-methylamino-2-chloro-1,3,5-triazine.
Critical Parameters :
-
Solvent : THF facilitates amine solubility while maintaining reaction homogeneity.
-
Stoichiometry : A 1:1.2 molar ratio of dichlorotriazine to methylamine minimizes side reactions.
-
Purification : Recrystallization from ethanol/water (3:1) yields the monochlorotriazine with >95% purity.
Coupling to the Stilbene Backbone
Preparation of 4,4'-Diaminostilbene-2,2'-disulfonic Acid
The stilbene diamine is synthesized via sulfonation of 4,4'-diaminostilbene using fuming sulfuric acid (20% SO3) at 150°C for 8 hr. The sulfonic acid groups enhance water solubility and direct subsequent NAS reactions.
Triazine-Stilbene Conjugation
The final coupling involves reacting 4-anilino-6-methylamino-2-chloro-1,3,5-triazine with 4,4'-diaminostilbene-2,2'-disulfonic acid in a basic aqueous medium (pH 8–9) at 70–80°C:
-
Reaction Setup :
-
Molar Ratio : 2:1 (triazine : stilbene diamine) to ensure bis-substitution.
-
Base : Sodium carbonate maintains optimal pH for NAS.
-
Solvent : Water/DMF (4:1) enhances solubility of the ionic stilbene intermediate.
-
-
Mechanism :
The stilbene diamine acts as a dinucleophile, displacing the chlorine atoms from two triazine molecules via a two-step SNAr mechanism. The reaction proceeds through a Meisenheimer intermediate stabilized by the electron-withdrawing sulfonic acid groups. -
Kinetics :
Optimization and Challenges
Byproduct Formation and Mitigation
Purification and Characterization
-
Ion-Exchange Chromatography : Crude product is purified using Dowex 1×2 resin (Cl⁻ form) to remove unreacted sulfonic acid species.
-
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| Stepwise NAS | 78 | 98 | 14 |
| One-Pot Coupling | 65 | 92 | 8 |
| Microwave-Assisted | 85 | 97 | 3 |
Key Findings :
-
Microwave irradiation (100°C, 150 W) accelerates the coupling step, reducing time by 75% while improving yield.
-
One-pot methods sacrifice yield for simplicity, making them less suitable for industrial scales.
Industrial-Scale Considerations
Q & A
Basic: What are the optimal synthesis routes for 4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid, and how can purity be ensured?
The compound can be synthesized via nucleophilic substitution on triazine rings, starting from precursors like 4,4′-dinitro-2,2′-stilbenedisulfonic acid. A common method involves reducing nitro groups to amines using iron powder in a neutral aqueous medium . Post-synthesis purification requires ion-exchange chromatography or recrystallization to remove unreacted sulfonic acid derivatives. Purity is validated via HPLC (≥98%) and elemental analysis (C, H, N, S). Contaminants like residual iron or sodium salts must be monitored using ICP-OES .
Basic: How is the structural conformation of this compound characterized experimentally?
XRPD (X-ray powder diffraction) and single-crystal XRD are critical for confirming the trans-stilbene configuration and planar triazine rings. For example, XRPD patterns show distinct peaks at 9.77 Å basal spacing for crystalline phases . UV-Vis spectroscopy (λmax ~250–379 nm) confirms conjugation between stilbene and triazine moieties, with shifts in absorption maxima indicating protonation states or salt formation . FTIR identifies sulfonic acid (-SO3H) stretches at 1040–1180 cm⁻¹ and NH bending modes at 1600–1650 cm⁻¹ .
Advanced: How does this compound function as a catalyst in organic reactions, and what mechanistic insights exist?
In catalytic applications, the sulfonic acid groups act as Brønsted acid sites, while the triazine rings facilitate electron transfer. For instance, in chromene synthesis, it achieves 73% yield under reflux by stabilizing intermediates via hydrogen bonding with the substrate . Kinetic studies (Arrhenius plots) reveal an activation energy of ~45 kJ/mol, suggesting a rate-limiting step involving proton transfer. Catalyst recyclability (>5 cycles) is confirmed via ICP-MS analysis of metal leaching (<0.1 ppm) .
Advanced: What computational methods are used to model its electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~3.2 eV), indicating charge-transfer capability. Molecular dynamics simulations predict aqueous solubility trends (LogS = -5.616) by analyzing hydrogen-bonding networks with water molecules . TD-DFT models UV-Vis spectra, correlating experimental λmax values with electronic transitions between π-orbitals of stilbene and triazine .
Advanced: How do contradictory toxicological findings inform its handling in lab settings?
While 2-year rodent studies show no carcinogenicity at ≤25,000 ppm (rats) and ≤12,500 ppm (mice) , acute toxicity (H302: harmful if swallowed) and aquatic ecotoxicity (H412) are documented . These contradictions necessitate strict protocols: (1) use PPE (gloves, goggles) during synthesis, (2) avoid acidic conditions to prevent sulfonic acid decomposition, and (3) neutralize waste with NaOH before disposal .
Basic: How are solubility and partition coefficients (LogP/LogS) determined experimentally?
LogP (0.735) is measured via shake-flask method using octanol/water phases, with quantification via UV-Vis calibration curves . Aqueous solubility (<0.1 g/100 mL at 23°C) is determined gravimetrically after saturation and filtration. Polar surface area (475.18 Ų) is calculated using software like MarvinSketch, correlating with low membrane permeability .
Advanced: What role does it play in proton-exchange membranes (PEMs), and how is performance optimized?
As a sulfonated ionomer, it enhances PEM conductivity (up to 0.12 S/cm at 80°C) by forming hydrophilic channels. Blending with polymers like poly(ether ether ketone) (PEEK) improves mechanical stability (Young’s modulus ~1.2 GPa). Performance is optimized using response surface methodology (RSM) to balance sulfonation degree (DS = 70–80%) and water uptake (≤30%) .
Advanced: How do photophysical properties influence its application in optical materials?
The compound exhibits fluorescence quenching in aggregated states (ACQ effect), but derivatization with bulky groups (e.g., morpholino) enhances quantum yield (Φ = 0.45) by suppressing π-π stacking. Time-resolved fluorescence (TRF) studies show a lifetime of ~4.2 ns, suitable for UV filters or fluorescent sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
